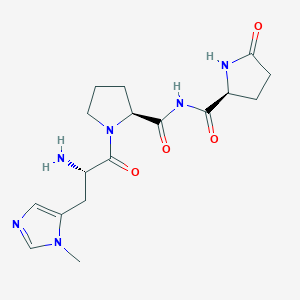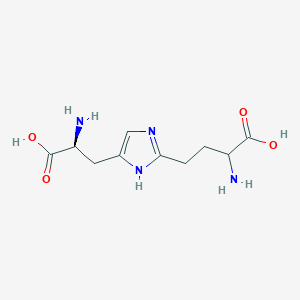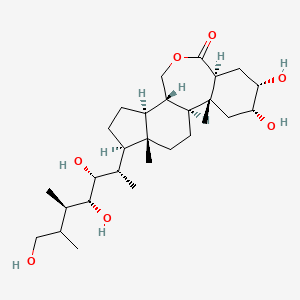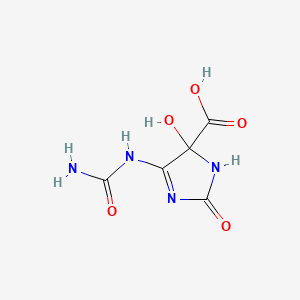
Pyroglutamyl-3-methylhistidyl-prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Central Nervous System (CNS) Antidepressant Formulation
3-Mehis-trh: has been explored as a potential antidepressant agent, particularly for delivery through the nasal route. The compound was formulated into nanoparticles using a biodegradable polymer, poly (sebacic anhydride), which is readily taken up by olfactory and trigeminal nerves. This formulation allows for short-term drug release in the olfactory region, which is beneficial for CNS applications .
Prolactin and Thyrotropin Release
Studies have shown that synthetic 3-Mehis-trh stimulates the secretion of prolactin and thyrotropin. The responses are more pronounced in women and hypothyroid patients, indicating a gender and condition-specific application of this compound in endocrinology .
Peptide Classification and Metabolomics
As a peptide, 3-Mehis-trh falls under the category of organic compounds known as peptides. Its structure and function can be studied within the field of metabolomics to understand its role in metabolic pathways and potential implications for diseases .
Gene Manipulation
While not directly related to 3-Mehis-trh , the study of plasmids and their preparation sizes is crucial in gene manipulation. Plasmids are used to clone, transfer, and manipulate genes, which is a foundational technique in genetic engineering and biotechnology research .
Scientific Research Education
The compound’s applications extend into educational programs, such as the Master of Science in Scientific Research, where students might engage in research projects involving 3-Mehis-trh . This could encompass various concentrations, including chemical research, which would directly relate to the study of this compound .
Mechanism of Action
Target of Action
Pyroglutamyl-3-methylhistidyl-prolinamide, also known as 3-Mehis-trh, primarily targets the thyrotropin-releasing hormone receptor (TRHR) . TRHR is a class A G protein-coupled receptor (GPCR) that plays a central role in the hypothalamic-pituitary-thyroid (HPT) axis .
Mode of Action
Upon binding to TRHR, 3-Mehis-trh activates the receptor, leading to the coupling of Gαq/G11 and the subsequent production of inositol-1,4,5-triphosphate and the release of intracellular Ca2+ ions . This interaction results in the stimulation of the release of thyroid-stimulating hormone (TSH, also known as thyrotropin) and prolactin from the anterior lobe of the hypophysis .
Biochemical Pathways
The activation of TRHR by 3-Mehis-trh affects the HPT axis, a critical neuroendocrine system that regulates energy metabolism, growth, and development . The downstream effects include the release of TSH and prolactin, which have various roles in the body, including the regulation of thyroid function and lactation, respectively .
Pharmacokinetics
It is known that the compound’s bioavailability and pharmacological properties are influenced by its chemical structure and the environment in which it is administered .
Result of Action
The activation of TRHR by 3-Mehis-trh leads to a cascade of biochemical events, resulting in the release of TSH and prolactin . These hormones have various effects at the molecular and cellular levels, influencing processes such as thyroid function, lactation, and neuroprotection .
Action Environment
The action, efficacy, and stability of 3-Mehis-trh can be influenced by various environmental factors. For instance, the compound’s activity can be affected by the presence of other molecules, pH levels, and temperature
properties
IUPAC Name |
(2S)-N-[(2S)-1-[(2S)-2-amino-3-(3-methylimidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O4/c1-22-9-19-8-10(22)7-11(18)17(27)23-6-2-3-13(23)16(26)21-15(25)12-4-5-14(24)20-12/h8-9,11-13H,2-7,18H2,1H3,(H,20,24)(H,21,25,26)/t11-,12-,13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOVFOJJOXRGOK-AVGNSLFASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CC(C(=O)N2CCCC2C(=O)NC(=O)C3CCC(=O)N3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC=C1C[C@@H](C(=O)N2CCC[C@H]2C(=O)NC(=O)[C@@H]3CCC(=O)N3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80955908 |
Source


|
| Record name | 3-Methylhistidyl-N-[hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]prolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80955908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34367-54-9 |
Source


|
| Record name | Thyrotropin-releasing hormone, 3-Me- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034367549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylhistidyl-N-[hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]prolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80955908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3S,4S,5R,6S)-6-[5-amino-2-[(2-phenylpyrazol-3-yl)sulfamoyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1199715.png)









![Methyl (1R,12S,20R)-12-ethyl-14-oxa-8,17-diazahexacyclo[10.7.1.01,9.02,7.013,15.017,20]icosa-2,4,6,9-tetraene-10-carboxylate](/img/structure/B1199735.png)

![[1-Myristoyl-glycerol-3-YL]phosphonylcholine](/img/structure/B1199737.png)
